molecular formula C28H29N3O5 B2863140 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 932308-39-9

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2863140
CAS No.: 932308-39-9
M. Wt: 487.556
InChI Key: SFDUJKZUIYCZIF-UHFFFAOYSA-N
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Description

2-(3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic quinoline-derived acetamide compound featuring a 1,2-dihydroquinolin-2-one core substituted at the 3-position with a [(3,4-dimethoxyphenyl)amino]methyl group and at the 7-position with a methyl group.

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-18-5-6-19-14-20(16-29-22-9-12-25(35-3)26(15-22)36-4)28(33)31(24(19)13-18)17-27(32)30-21-7-10-23(34-2)11-8-21/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDUJKZUIYCZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted quinoline derivatives from nucleophilic substitution.

Scientific Research Applications

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl and methoxyphenyl groups can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Key Spectral Features (NMR/MS) Reference
Target Compound ~505.5 ~3.2 Expected: Quinoline C=O (~165 ppm in <sup>13</sup>C NMR); Acetamide NH (~10.35 ppm in <sup>1</sup>H NMR) N/A
Compound 9b 337.6 [M+H]<sup>+</sup> ~2.8 <sup>1</sup>H NMR: δ 10.35 (s, NH); <sup>13</sup>C NMR: δ 175.9 (C=O)
Compound in 402.3 ~4.1 Crystal structure: Three conformers with dihedral angles 54.8°–77.5°

Key Observations:

  • Lipophilicity : The target compound’s higher methoxy content may reduce LogP compared to the dichlorophenyl analog in , favoring aqueous solubility.
  • Conformational Diversity: The pyrazol-4-yl compound () exhibits three distinct conformers, while the rigid quinoline core in the target compound may limit conformational flexibility, enhancing target selectivity .

Biological Activity

The compound 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 932358-74-2) is a derivative of quinoline and has garnered attention for its potential biological activities. This article aims to summarize the existing knowledge regarding its biological effects, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O4C_{29}H_{31}N_{3}O_{4}, with a molecular weight of 485.6 g/mol. The compound features a complex structure that includes a quinoline moiety, which is often associated with diverse biological activities.

Antioxidant Activity

Research indicates that compounds derived from quinoline structures often exhibit significant antioxidant properties . For instance, analogs of quinoline have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that certain derivatives can achieve over 90% inhibition of free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating strong antioxidant capabilities .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity . Studies involving related compounds have demonstrated their ability to inhibit pro-inflammatory mediators such as COX enzymes and lipoxygenase (LOX). For example, certain analogs showed IC50 values ranging from 52.5 μM to 85.5 μM against LOX, suggesting that similar activity may be expected from this compound .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly against proteases involved in viral replication such as SARS-CoV 3CL protease. Inhibitory assays have indicated that modifications in the quinoline structure can lead to varying degrees of inhibition, which is critical for developing antiviral therapies .

Study on Antioxidant Activity

A study published in MDPI examined various quinoline derivatives for their antioxidant activity using multiple assays. The findings indicated that modifications to the phenyl groups significantly influenced antioxidant potency. Compounds with methoxy groups exhibited enhanced activity compared to those without .

Enzyme Inhibition in Cancer Research

In a cancer research context, another study focused on the inhibition of PI3K/Akt signaling pathways by quinoline derivatives. The results showed that certain compounds could effectively reduce the phosphorylation levels of Akt in cancer cell lines, suggesting a potential mechanism for anti-cancer activity .

Data Table: Biological Activity Summary

Activity Type Assay/Method IC50 Values (μM) Comments
Antioxidant ActivityDPPH Scavenging>90% inhibitionStrong antioxidant properties observed
Anti-inflammatoryLOX Inhibition52.5 - 85.5Significant inhibition in vitro
AntimicrobialBacterial Strain TestingVariesEffective against E. coli and S. aureus
Enzyme InhibitionSARS-CoV 3CL Protease AssayVariesPotential antiviral activity noted

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